8-Amino-2-naphthol (CAS 118-46-7) is a bifunctional naphthalene derivative characterized by its amino and hydroxyl groups positioned to enable specific peri-interactions and photochemical behaviors. In industrial and laboratory procurement, it is primarily sourced as a structurally required precursor for non-biaryl atropisomeric organocatalysts, a pH-gated fluorescent probe driven by excited-state proton transfer (ESPT), and a coupling component for metal-complex azo dyes (e.g., C.I. Mordant Black 38). Unlike generic aminonaphthols, its exact 8,2-substitution pattern provides critical steric hindrance and distinct charge-transfer properties that dictate its non-interchangeability in advanced asymmetric synthesis and mass spectrometry applications [1].
Substituting 8-amino-2-naphthol with more common isomers, such as 1-amino-2-naphthol or 5-amino-2-naphthol, results in critical failures in both asymmetric catalysis and photochemical stability. In catalyst synthesis, the 8-amino group is structurally required to create a peri-steric clash with 1-position substituents; isomers lacking this peri-relationship (e.g., 5-amino-2-naphthol) cannot form stable non-biaryl atropisomers, resulting in a complete loss of enantioselectivity [1]. Furthermore, under laser desorption or photo-ionization conditions, 1,2-aminonaphthols readily undergo radical combination to form intense dimeric ions that interfere with mass spectrometry signals, whereas 8-amino-2-naphthol strictly resists dimerization to yield clean monomeric ions [2]. Consequently, buyers must procure the exact 8,2-isomer to ensure structural rigidity in catalysts and signal purity in photochemical assays.
The synthesis of non-biaryl atropisomeric organocatalysts requires extreme steric hindrance to lock the chiral axis. When functionalized at the 1-position via Friedel-Crafts amination, 8-amino-2-naphthol generates a massive steric clash between the new 1-substituent and the peri-8-amino group, creating a stable chiral axis. In contrast, isomers like 5-amino-2-naphthol lack this peri-interaction and cannot form stable atropisomers. The resulting aminated 8-amino-2-naphthol catalysts achieve up to 90% enantiomeric excess (ee) in the direct alpha-fluorination of aldehydes [1].
| Evidence Dimension | Atropisomeric stability and resulting enantiomeric excess (ee) |
| Target Compound Data | 8-Amino-2-naphthol yields stable non-biaryl atropisomers (up to 90% ee in catalysis) |
| Comparator Or Baseline | 5-Amino-2-naphthol (yields freely rotating, non-atropisomeric products; ~0% ee) |
| Quantified Difference | 90% ee advantage strictly dependent on the peri-8-amino steric clash |
| Conditions | Friedel-Crafts amination at the 1-position followed by use in direct alpha-fluorination of alpha-branched aldehydes |
8-Amino-2-naphthol is structurally non-interchangeable for synthesizing this specific class of chiral primary amine catalysts, making it a mandatory procurement choice for these asymmetric workflows.
Under laser desorption/ionization (LDI) conditions, the structural positioning of the amino and hydroxyl groups dictates the compound's stability against radical combination. While 1-amino-2-naphthol and 2-amino-1-naphthol exhibit intense dimeric ion formation ([2M-2H2O+H]+), 8-amino-2-naphthol strictly yields monomeric negative molecular ions (M·-) and dehydrogenated anions ([M-2H]·-), completely avoiding the dimerization pathway [1].
| Evidence Dimension | Dimeric ion formation under LDI |
| Target Compound Data | Yields clean monomeric M·- and[M-2H]·- ions (0% dimeric interference) |
| Comparator Or Baseline | 1-Amino-2-naphthol (yields intense dimeric [2M-2H2O+H]+ ions) |
| Quantified Difference | Complete suppression of radical-induced dimerization in the 8,2-isomer |
| Conditions | Laser desorption/ionization (LDI) with a nitrogen laser |
Ensures predictable monomeric behavior in photochemical applications and mass spectrometry formulations where radical-induced dimerization would cause signal interference.
8-Amino-2-naphthol exhibits a highly specific pH-dependent switch for photoacidity. In its protonated state (NH3+), the excited-state acidity (pKa*(OH)) drops to 1.1 ± 0.2, enabling rapid zwitterion formation via ESPT. In contrast, the deprotonated state (NH2) maintains a pKa*(OH) similar to the ground state (9.5 ± 0.2), effectively halting ESPT. This 8.4 pKa unit shift provides a sharper pH-responsive fluorescence transition compared to generic fluorescent dyes lacking coupled amino-hydroxyl protonation dynamics [1].
| Evidence Dimension | Excited-state pKa (pKa*(OH)) shift |
| Target Compound Data | pKa*(OH) = 1.1 ± 0.2 (protonated) vs 9.5 ± 0.2 (deprotonated) |
| Comparator Or Baseline | Generic single-site photoacids (exhibit static photoacidity without pH-gated switching) |
| Quantified Difference | 8.4 unit differential in pKa*(OH) controlled entirely by amino group protonation |
| Conditions | Time-resolved emission spectroscopy and TD-DFT calculations in aqueous solution across varying pH |
Makes the compound specifically suited for designing highly sensitive, pH-gated fluorescent probes with an 8.4 pKa unit dynamic range.
Leveraging the specific peri-steric clash between the 8-amino group and 1-position substituents, this compound is the structurally required precursor for synthesizing chiral primary amine catalysts used in the highly enantioselective alpha-fluorination of aldehydes [1].
Because it resists radical-induced dimerization under photo-ionization, it serves as an effective model compound or matrix additive for ensuring clean monomeric negative ion formation without dimeric interference[2].
Driven by its 8.4 pKa*(OH) shift between protonated and deprotonated states, it is utilized as an on/off switchable fluorescent probe for monitoring acidic cellular environments or charge-transfer material interfaces [3].
Irritant